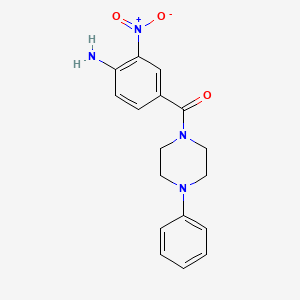
(4-Amino-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone is a complex organic compound with the molecular formula C19H20N4O3 It is characterized by the presence of both an amino group and a nitro group on a phenyl ring, as well as a phenylpiperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone typically involves multiple steps:
Nitration: The initial step involves the nitration of a suitable aromatic precursor to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.
Coupling Reaction: The amino compound is then coupled with a phenylpiperazine derivative through a condensation reaction, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), sulfuric acid.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Amino-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of both amino and nitro groups allows for interactions with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential as an anti-inflammatory or anticancer agent. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and dyes. Its unique chemical properties contribute to the development of materials with specific characteristics, such as enhanced durability or colorfastness.
Mecanismo De Acción
The mechanism of action of (4-Amino-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Amino-3-nitrophenyl)-(4-methylpiperazin-1-yl)methanone
- (4-Amino-3-nitrophenyl)-(4-ethylpiperazin-1-yl)methanone
- (4-Amino-3-nitrophenyl)-(4-isopropylpiperazin-1-yl)methanone
Uniqueness
Compared to similar compounds, (4-Amino-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone stands out due to the presence of the phenyl group on the piperazine ring. This structural feature enhances its ability to interact with aromatic residues in biological targets, potentially increasing its efficacy as a therapeutic agent.
Propiedades
Fórmula molecular |
C17H18N4O3 |
|---|---|
Peso molecular |
326.35 g/mol |
Nombre IUPAC |
(4-amino-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H18N4O3/c18-15-7-6-13(12-16(15)21(23)24)17(22)20-10-8-19(9-11-20)14-4-2-1-3-5-14/h1-7,12H,8-11,18H2 |
Clave InChI |
JKCPDHKFBMFYHO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Benzyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide](/img/structure/B10816398.png)
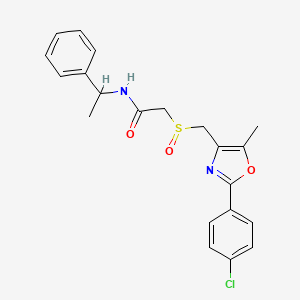
![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B10816415.png)
![2-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B10816424.png)


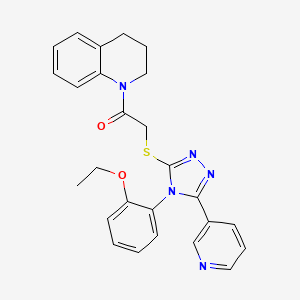
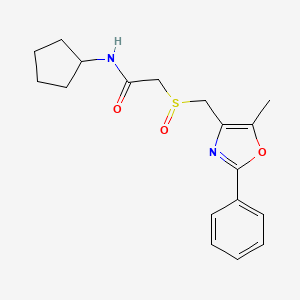
![2-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-1-(4-methylpiperazin-1-YL)ethan-1-one](/img/structure/B10816473.png)


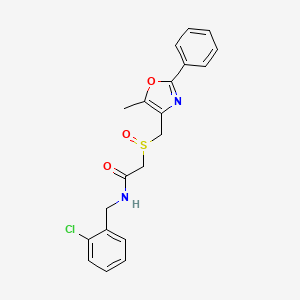
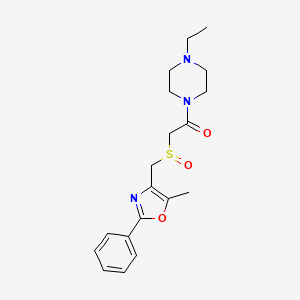
![2-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-6-methoxyfuro[2,3-b]quinoline](/img/structure/B10816492.png)
